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Compound of Interest |

3'-Methoxy-3-(3-
Compound Name:
methylphenyl)propiophenone

CAS No.: 898790-39-1

Cat. No.: B1629707

. J

Executive Summary

CAS 898790-39-1, chemically identified as 3'-Methoxy-3-(3-methylphenyl)propiophenone,
represents a specific structural scaffold often utilized in Structure-Activity Relationship (SAR)
studies for kinase inhibitors and chalcone-derivative synthesis.

In high-throughput screening and metabolic stability assays, this compound presents a
significant analytical challenge: it is isobaric (MW 254.32 Da) with multiple positional isomers
(e.g., 4'-methoxy or 2-methylphenyl variants). Standard MS1 analysis cannot distinguish these
entities. This guide delineates the specific MS/MS fragmentation fingerprints required to
unambiguously identify CAS 898790-39-1, comparing its spectral performance against its most
common synthetic alternatives.

Core ldentity
e Compound Name: 3'-Methoxy-3-(3-methylphenyl)propiophenone[1][2][3]

e Molecular Formula: C17H1802[4][5]
¢ Exact Mass: 254.1307 Da

e Precursor lon [M+H]*: 255.14 Da
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Mass Spectrometry Fragmentation Analysis

The fragmentation of CAS 898790-39-1 under Electrospray lonization (ESI+) follows a
predictable pathway governed by charge localization on the carbonyl oxygen, leading to alpha-
cleavage and inductive bond scissions.

Primary Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 255) undergoes two
dominant cleavage events:

o -Cleavage (Acylium lon Formation):
o Mechanism: Cleavage of the C(carbonyl)-C(

) bond.

o Product: The charge is retained on the benzoyl moiety, generating a 3-methoxybenzoyl
cation at m/z 135.

o Significance: This is typically the base peak. The stability of this ion is influenced by the
meta-position of the methoxy group.

o -Cleavage (Benzylic lon Formation):
o Mechanism: Cleavage of the C(
)-C(
) bond, often accompanied by hydrogen rearrangement.

o Product: Formation of the 3-methylbenzyl cation (or tropylium ion rearrangement) at m/z
105.

o Significance: This fragment confirms the structure of the alkyl-aryl chain (the "tail" of the
molecule).

e Secondary Fragmentations:

o m/z 135
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m/z 107: Loss of CO (28 Da) from the acylium ion, yielding the 3-methoxypheny! cation.

o m/z 107

m/z 77/79: Further loss of formaldehyde (CH20, 30 Da) or methyl radical depending on
energy, leading to phenyl cations.

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of ion generation, essential for programming
Multiple Reaction Monitoring (MRM) transitions.

Acylium lon
(3-Methoxybenzoyl)
m/z 135.04

a-Cleavage
Loss of 3-methylstyrene (120 Da)

Methoxyphenyl Cation
m/z 107.05

Precursor [M+H]+ - CH20 (30 Da)

m/z 255.14
(Protonated Ketone)

B-Cleavage Phenyl Cation

Loss of 3-methoxyacetophenone derivative ) Fragmentation
xyacetopl ivativ Alkyl-Aryl Cation /’V miz 77.04

(3-Methylbenzyl)
m/z 105.07

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway for CAS 898790-39-1 showing primary alpha/beta
cleavages and secondary neutral losses.

Comparative Performance: Target vs. Alternatives

In a drug discovery context, "alternatives” often refer to isobaric positional isomers present as
synthetic impurities. Differentiating these is critical for regulatory compliance.

The Competitors (Isobaric Isomers)
o Target:3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1)[1][2][3][6]

 Alternative A:4'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-41-5)[1][6]

o Alternative B: 3'-Methoxy-3-(2-methylphenyl)propiophenone (CAS 898790-38-0)

Performance Comparison Table
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Feature

Target (CAS
898790-39-1)

Alternative A (4'-
Methoxy Isomer)

Alternative B (2-
Methyl Isomer)

Precursor lon

m/z 255.14

m/z 255.14

m/z 255.14

Primary Fragment

m/z 135 (3-OMe-
Benzoyl)

m/z 135 (4-OMe-
Benzoyl)

m/z 135 (3-OMe-
Benzoyl)

Secondary Fragment

m/z 105 (3-Me-

m/z 105 (3-Me-

m/z 105 (2-Me-

Benzyl) Benzyl) Benzyl)
] o ) Resonance
Differentiation Key lon Ratio (135/107) o Ortho Effect
Stabilization

Diagnostic Insight

The meta-methoxy
group (3" is electron-
withdrawing by
induction but less
resonant-stabilizing
than para. Expect a
lower stability of m/z
135 compared to Alt
A.

The para-methoxy (4')
strongly stabilizes the
acylium ion via
resonance. Expect
m/z 135 to be
significantly more
intense (higher

relative abundance).

The ortho-methyl (2-
Me) on the alkyl chain
often triggers steric
hindrance or specific
water loss pathways
not seen in the 3-Me

target.

Experimental Logic for Differentiation

o Target vs. 4-Methoxy (Alt A): Both produce m/z 135. However, the 4'-methoxy cation is

hyper-stable due to direct resonance donation.

o Protocol: Monitor the ratio of m/z 135 to m/z 107. The 4'-isomer will have a higher 135/107

ratio than the 3'-isomer (Target).

o Target vs. 2-Methyl (Alt B): Both produce m/z 135 acylium ions with identical stability.

o Protocol: Focus on the m/z 105 fragment. Ortho-substituted benzyl cations often undergo

specific rearrangements (e.g., to tropylium) at different energy thresholds. Use Energy-
Resolved MS (ER-MS): Ramp collision energy (CE) from 10 to 40 eV. The breakdown
curve of m/z 105 will shift for the ortho-isomer.
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Experimental Protocols
Method A: LC-MS/MS Identification Workflow

Objective: Confirm identity of CAS 898790-39-1 in a synthetic mixture.
e Sample Preparation:

o Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).

o Dilute to 1 pg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
e LC Conditions:

o Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pm).

o Mobile Phase: (A) Water + 0.1% FA, (B) ACN + 0.1% FA.

o Gradient: 5% B to 95% B over 5 minutes. Note: Isomers often separate
chromatographically; the 3'-isomer typically elutes earlier than the 4'-isomer due to polarity
differences.

o MS Parameters (Triple Quadrupole):
o Source: ESI Positive Mode.
o Capillary Voltage: 3.5 kV.
o MRM Transitions:
= Quantifier: 255.1
135.0 (CE: 20 eV)
» Qualifier 1: 255.1

105.0 (CE: 25 eV)

» Qualifier 2: 255.1
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77.0 (CE: 40 eV)

Method B: Distinguishing Isomers via lon Ratios

Objective: Quality Control (QC) to ensure no 4'-isomer contamination.

Inject pure standards of Target and Alternative A.

Record the peak area of m/z 135 and m/z 107.

Calculate Ratio

Validation Criteria: If Unknown Sample
deviates >15% from the Target Standard

, Suspect isomeric impurity.

Workflow Diagram
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Caption: Decision tree for confirming CAS 898790-39-1 identity against isobaric interferences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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